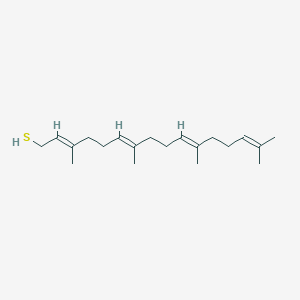

ゲラニルゲラニルチオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraene-1-thiol is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a thiol group. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.

科学的研究の応用

タンパク質プレニル化

ゲラニルゲラニルチオールは、すべての真核細胞に見られる普遍的な共有結合的翻訳後修飾であるタンパク質プレニル化において重要な役割を果たしています . このプロセスには、ファルネシルまたはゲラニルゲラニルイソプレノイドのいずれかをタンパク質に付着させることが含まれ、これは特殊なプレニル結合ドメインを介したタンパク質間の結合に重要です .

タンパク質のC末端アンカー

ゲラニルゲラニルチオールが関与するファルネシル化とゲラニルゲラニル化は、タンパク質を細胞膜にC末端アンカーするために非常に重要です . これらの翻訳後修飾は、ほとんどの場合、タンパク質ファルネシル転移酵素(FTase)またはタンパク質ゲラニルゲラニル転移酵素-I(GGTase-I)のいずれかによって触媒されます .

天然物の多様化

ゲラニルゲラニルチオールを含むプレニル化は、フラボノイド、クマリン、イソフラボノイドなどの天然物の多様化に重要な役割を果たしています . 多くのプレニル化された化合物は、生物学的活性を持つ薬用植物中の有効成分として同定されています .

潜在的な治療的用途

作用機序

Target of Action:

Geranylgeranyl Thiol primarily targets the steroidogenesis pathway in testis-derived cells. Specifically, it affects testosterone production. Testosterone is a crucial hormone involved in fetal development and the male reproductive system. By enhancing testosterone and its precursor, progesterone, Geranylgeranyl Thiol plays a role in maintaining hormonal balance .

Mode of Action:

Geranylgeranyl Thiol interacts with adenylate cyclase via cAMP/PKA signaling. This activation leads to increased testosterone and progesterone levels in testicular cells. Notably, Geranylgeranyl Thiol achieves this without altering phosphodiesterase activity .

Biochemical Pathways:

Geranylgeranyl Thiol is an isoprenoid compound synthesized via the mevalonate pathway. Although its mevalonate-independent effects have been explored, its precise role in other biochemical pathways remains less understood .

Result of Action:

Geranylgeranyl Thiol’s action impacts testosterone levels, which are essential for male reproductive health. By enhancing testosterone production, it may be beneficial for conditions associated with low testosterone, such as late-onset hypogonadism .

生化学分析

Biochemical Properties

Geranylgeranyl Thiol interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS), a key enzyme in the terpenoid biosynthetic pathway . The product of this reaction, geranylgeranyl diphosphate (GGPP), is an essential precursor for the biosynthesis of various isoprenoids, including carotenoids, chlorophylls, and diterpenes .

Cellular Effects

Geranylgeranyl Thiol has significant effects on various types of cells and cellular processes. For instance, it has been found to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells . It enhances testosterone and progesterone levels in these cells by activating adenylate cyclase via cAMP/PKA signaling .

Molecular Mechanism

The molecular mechanism of Geranylgeranyl Thiol involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, geranylgeranyl reductase (GGR) is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates, which are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .

Dosage Effects in Animal Models

The effects of Geranylgeranyl Thiol can vary with different dosages in animal models. For instance, it has been found to enhance testosterone production in male rats when supplemented in their diet

Metabolic Pathways

Geranylgeranyl Thiol is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS in plants . The isoprenoid pathway involves the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the central intermediates of isoprenoids .

Transport and Distribution

It is known that GGPP, a product of the reaction catalyzed by GGPPS, is a key component in plants as it is required for the biosynthesis of many photosynthesis-related terpenoids such as carotenoids, chlorophylls, tocopherols, phylloquinone, and plastoquinones .

Subcellular Localization

Ggpp synthases, which synthesize GGPP, have been shown to be localized in three different subcellular compartments: chloroplast, endoplasmic reticulum, and mitochondria .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Geranylgeranyl Thiol typically involves the following steps:

Formation of the Polyene Backbone: The polyene backbone is constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the conjugated double bonds.

Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol precursor reacts with the polyene intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds, leading to the formation of saturated derivatives.

Substitution: The thiol group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Disulfides: Formed through oxidation of the thiol group.

Saturated Derivatives: Formed through reduction of the double bonds.

Substituted Thiols: Formed through nucleophilic substitution reactions.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.

Antioxidant Properties: Exhibits antioxidant activity due to its ability to scavenge free radicals.

Medicine:

Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.

Industry:

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Agriculture: Potential use as a bioactive compound in pest control.

類似化合物との比較

Geranylgeraniol: A similar terpenoid with a hydroxyl group instead of a thiol group.

Farnesol: Another terpenoid with a shorter carbon chain and a hydroxyl group.

Uniqueness:

Thiol Group: The presence of a thiol group in Geranylgeranyl Thiol distinguishes it from other terpenoids, providing unique reactivity and biological properties.

Conjugated Double Bonds: The extensive conjugation in the molecule contributes to its stability and reactivity, making it a valuable compound in various applications.

特性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLUXSOLDYTCM-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)